N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S2 and its molecular weight is 485.58. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiadiazol group through a sulfanyl connection. The presence of a piperazine ring further enhances its pharmacological profile. The molecular formula is C22H25N5O3S, and it possesses a molecular weight of approximately 425.54 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety is known for its ability to bind to serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the modulation of mood and psychotropic effects .
- Enzyme Inhibition : The thiadiazol group may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels .
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit antipsychotic properties. In animal models, these compounds have shown efficacy in reducing symptoms associated with psychosis by modulating serotonin and dopamine pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that similar structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
BT-474 | 0.99 | Induces apoptosis via cell cycle arrest |
HeLa | 1.50 | Inhibits tubulin polymerization |
MCF-7 | 1.20 | Modulates apoptosis pathways |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antipsychotic Evaluation : A study assessed the antipsychotic potential of arylpiperazines similar to the target compound using three animal models. Results indicated significant interaction with 5-HT2A and D2 receptors, suggesting potential therapeutic applications in treating schizophrenia .
- Cytotoxicity Screening : A recent investigation screened various derivatives for their cytotoxicity against cancer cell lines using the MTT assay. Compounds structurally related to this compound showed promising results with IC50 values below 1 µM for several cell lines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-29-17-5-3-2-4-16(17)26-8-10-27(11-9-26)21-24-25-22(33-21)32-13-20(28)23-15-6-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXURBYHSRUABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.